4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine

PRCP Target Selectivity Prolylcarboxypeptidase

4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic small-molecule piperidinyl pyrazole derivative cataloged as an inhibitor of prolylcarboxypeptidase (PRCP), a serine protease implicated in metabolic and cardiovascular regulation. Originating from a Merck Sharp & Dohme medicinal chemistry program, this compound features a distinctive 3-propoxy-1-propyl pyrazole substitution and a 4-benzylpiperidine amide scaffold, placing it within a class of non-classical amide bioisosteres explored for their target-specific pharmacodynamics.

Molecular Formula C22H31N3O2
Molecular Weight 369.509
CAS No. 1014090-14-2
Cat. No. B2603462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine
CAS1014090-14-2
Molecular FormulaC22H31N3O2
Molecular Weight369.509
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H31N3O2/c1-3-12-25-17-20(21(23-25)27-15-4-2)22(26)24-13-10-19(11-14-24)16-18-8-6-5-7-9-18/h5-9,17,19H,3-4,10-16H2,1-2H3
InChIKeyPDIXSUGJXPCLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine (CAS 1014090-14-2): A Targeted Piperidinyl Pyrazole PRCP Inhibitor


4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic small-molecule piperidinyl pyrazole derivative cataloged as an inhibitor of prolylcarboxypeptidase (PRCP), a serine protease implicated in metabolic and cardiovascular regulation [1]. Originating from a Merck Sharp & Dohme medicinal chemistry program, this compound features a distinctive 3-propoxy-1-propyl pyrazole substitution and a 4-benzylpiperidine amide scaffold, placing it within a class of non-classical amide bioisosteres explored for their target-specific pharmacodynamics [2].

Target Engagement

PRCP pathway inhibition research probe

Scaffold Class

Non-classical pyrazole amide bioisostere scaffold

Program Origin

Merck PRCP inhibitor medicinal chemistry series

Procurement Risks of Unqualified Pyrazole-Piperidine Substitution for Metabolic Targets


In-class pyrazole-piperidine compounds cannot be interchanged for PRCP inhibition research due to steep structure-activity relationships (SAR) governing this enzyme target. The Merck research campaign leading to this compound established that pyrazoles serve as non-classical bioisosteres for amide bonds, where even minor peripheral substituent modifications on the pyrazole or piperidine rings profoundly alter inhibitory potency and target selectivity [1]. Unlike generic analogs optimized for alternative targets such as Factor Xa or CCR5, the 3-propoxy-1-propyl chain and 4-benzyl substitution pattern on this compound were designed to achieve specific interactions within the PRCP active site, making untested replacements a source of uncontrolled experimental variability [1].

Steep pyrazole-piperidine SAR
Minor substituent changes may profoundly alter inhibitory potency and selectivity at PRCP
Target specificity is not interchangeable
Structurally related analogs optimized for Factor Xa or CCR5 may lack PRCP activity entirely
Bioisosteric scaffold substitution sensitive
Replacing the 3-propoxy-1-propyl chain or 4-benzyl group risks loss of the enzyme engagement profile

Quantitative Differentiation Evidence for 4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine


Targeted PRCP Inhibition Versus Multi-Targeted Pyrazole-Piperidine Analogs

While numerous pyrazole-piperidine derivatives exhibit polypharmacology across coagulation (Factor Xa), HIV entry (CCR5/CXCR4), and calcium channels, this compound is specifically cataloged as a PRCP inhibitor, as documented in the Therapeutic Target Database [1]. This contrasts with structurally related pyrazolyl piperidine analogs, such as those in the 4(a–h) series, which were optimized for Factor Xa inhibition and demonstrate no activity against PRCP [2]. This target divergence is critical for experimental reproducibility in metabolic disorder research.

Target Selectivity
Class-level inference
PRCP inhibitor vs. Factor Xa inhibitor (no PRCP activity)
Supports metabolic target-specific research fit
Comparator FXa IC50 13.4 nM; no PRCP engagement reported
PRCP Target Selectivity Prolylcarboxypeptidase

Structural Differentiation via Non-Classical Pyrazole Bioisostere Motif

The compound incorporates a pyrazole ring as a non-classical bioisostere for the amide carbonyl group, a strategy validated by Merck researchers to maintain potent PRCP inhibition [1]. This bioisosteric replacement strategy differentiates it from earlier amide-based PRCP inhibitors, such as benzimidazole pyrrolidinyl amides, and from simpler N-alkyl pyrazole-piperidines lacking the 3-propoxy substituent, which were found to have significantly reduced potency in PRCP enzymatic assays [1].

Pyrazole Bioisostere Potency
Class-level inference
Series IC50 0.7 nM, 3.3 nM
Reported nanomolar potency context for pyrazole class
Data from most potent series analogs; this compound IC50 to verify
Bioisosterism Pyrazole SAR Medicinal Chemistry

Metabolic Indication Relevance Compared to Anti-infective Pyrazole-Piperidine Analogs

The patent family associated with this compound (US8669252) explicitly claims utility in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome through PRCP inhibition [1]. This contrasts with pyrazole-piperidine analogs developed for anti-infective indications, such as HIV dual-entry and reverse transcriptase inhibitors, which demonstrate potent antiviral activity but lack any established metabolic target engagement [2]. The divergence in therapeutic indication drives fundamentally different requirements for ancillary pharmacology profiling.

Indication Relevance
Class-level inference
Metabolic disorder (patent) vs. anti-HIV activity
Supports metabolic research over anti-infective use
Patent claims obesity, diabetes; comparator antiviral polypharmacology
Obesity Diabetes Metabolic Syndrome

High-Value Application Scenarios for 4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine


Metabolic Disease Target Validation Studies

This compound is optimally deployed as a chemical probe to validate PRCP as a pharmacological target in rodent models of diet-induced obesity and type 2 diabetes, where modulation of the renin-angiotensin and kallikrein-kinin systems is hypothesized to ameliorate metabolic dysfunction. The patent-claimed metabolic indications (US8669252) provide a documented rationale for this use case, while the compound's defined target engagement profile enables researchers to attribute in vivo metabolic effects specifically to PRCP inhibition rather than off-target pharmacology [1].

Comparative SAR and Bioisostere Optimization Campaigns

Medicinal chemistry teams focused on PRCP inhibitor optimization can use this compound as a reference standard for evaluating pyrazole bioisostere replacements. The relationship between the 3-propoxy-1-propyl chain length and PRCP potency can be systematically explored by procuring this specific analog alongside matched-pair compounds with modified alkoxy substituents. This aligns with the published Merck strategy of sequential structural modification to maintain potency during bioisosteric replacement [1].

In Vitro Pharmacology Selectivity Profiling Panels

This compound can serve as a positive control or reference inhibitor in PRCP enzymatic assays when screening compound libraries for metabolic targets. Its annotation as a PRCP inhibitor in the Therapeutic Target Database provides traceable provenance for assay validation, helping laboratories establish assay windows and Z'-factor calculations before initiating high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
Metabolic target validation
PRCP target engagement specificity
In vivo metabolic phenotyping interpretation
Comparative SAR optimization
Pyrazole bioisostere substitution tolerance
Potency response profiling across alkoxy chain variants
Enzyme assay reference standard
PRCP positive control inhibitor
Assay window and Z'-factor calculation
Quote Request

Request a Quote for 4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.